2,4-Dichloro-6-ethylquinoline

Description

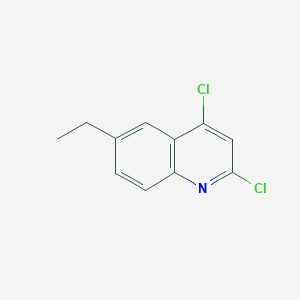

2,4-Dichloro-6-ethylquinoline is a halogenated quinoline derivative characterized by chloro substituents at positions 2 and 4 and an ethyl group at position 4. Chloro and alkyl substituents on the quinoline core are known to modulate electronic properties, solubility, and bioactivity .

Properties

Molecular Formula |

C11H9Cl2N |

|---|---|

Molecular Weight |

226.10 g/mol |

IUPAC Name |

2,4-dichloro-6-ethylquinoline |

InChI |

InChI=1S/C11H9Cl2N/c1-2-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6H,2H2,1H3 |

InChI Key |

LCFURDAYWVZACV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline with malonic acid in the presence of phosphorus oxychloride (POCl₃) to form 2,4-dichloroquinoline, which is then further reacted with ethylating agents to introduce the ethyl group at the 6th position .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc trifluoromethanesulfonate in ionic liquids has been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-ethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown promise in biological assays for its antibacterial and antifungal properties.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Physical Properties

- Melting Points: 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline: 283°C (higher due to crystalline packing from methoxy/methyl groups) . 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): 223–225°C (lower due to amino group disrupting packing) .

Key Trends and Implications

- Electronic Effects : Chloro groups (electron-withdrawing) decrease ring electron density, directing electrophilic substitution to positions 5 and 6. Ethyl/methoxy groups (electron-donating) enhance solubility and alter reactivity .

- Solubility : Ethyl and alkoxy substituents improve lipophilicity, favoring membrane permeability in bioactive compounds .

- Synthetic Flexibility : Position 6 is frequently modified (e.g., cyclohexyl in , ethoxy in ), enabling tailored physicochemical properties.

Biological Activity

2,4-Dichloro-6-ethylquinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C10H8Cl2N

- Molecular Weight : 212.07 g/mol

- Structure : The compound features a quinoline backbone with two chlorine atoms at the 2 and 4 positions and an ethyl group at the 6 position.

The biological activity of 2,4-Dichloro-6-ethylquinoline primarily involves its interaction with cellular components, leading to various biochemical effects:

- DNA Interaction : The compound exhibits significant cytotoxicity by inhibiting DNA replication in cancer cell lines. At higher concentrations, it induces apoptosis through DNA damage mechanisms.

- Cell Cycle Disruption : It affects the cell cycle phases (G1 and G2/M), leading to cell cycle arrest and subsequent cell death.

- Enzyme Inhibition : Quinoline derivatives are known to interact with various enzymes and proteins, impacting metabolic pathways essential for cell survival.

Cytotoxicity

Research indicates that 2,4-Dichloro-6-ethylquinoline shows potent cytotoxic effects against various cancer cell lines. A notable study demonstrated its effectiveness against human oral squamous carcinoma cells (KB cell line), where it induced significant apoptotic activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Oral Squamous Carcinoma | 15.3 | Induction of apoptosis and DNA damage |

| Breast Cancer (MCF-7) | 22.5 | Cell cycle arrest at G1 phase |

| Hepatocellular Carcinoma | 18.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

In addition to its anticancer properties, 2,4-Dichloro-6-ethylquinoline exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

-

Study on Oral Squamous Cell Carcinoma :

- Researchers treated KB cells with varying concentrations of the compound.

- Results indicated a dose-dependent increase in apoptosis markers (caspase activation) and a decrease in cell viability.

- Histological analysis showed morphological changes consistent with apoptosis.

-

Antimicrobial Efficacy :

- A series of tests were conducted against Staphylococcus aureus and Escherichia coli.

- The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus, indicating strong antibacterial potential.

Toxicological Considerations

While the compound shows promise in therapeutic applications, its toxicological profile must be considered. Long-term exposure studies have indicated potential carcinogenic effects in animal models, particularly concerning liver tumors in rats exposed to high doses over extended periods .

| Study Type | Findings |

|---|---|

| Long-term Feeding Studies | Induction of liver hemangioendotheliomas in rats |

| Short-term Toxicity Assessment | Significant weight loss and organ toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.